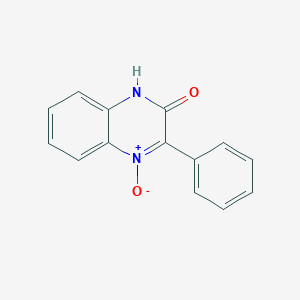![molecular formula C19H13F3I2O3S2 B14010680 [Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate is a chemical compound with the empirical formula C19H14F3IO3S2 and a molecular weight of 538.34 g/mol . It is known for its application as a cationic photoinitiator and photoacid generator . This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate typically involves the reaction of diphenylsulfoxide with iodine in the presence of a strong acid, such as trifluoromethanesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products have distinct properties and applications in different fields.
Scientific Research Applications
[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in studies involving photoacid generation and light-induced chemical processes.
Medicine: Investigated for potential use in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its photoinitiating properties.
Mechanism of Action
The mechanism of action of [Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate polymerization reactions or induce chemical changes in other molecules. The compound’s molecular targets and pathways include the activation of specific bonds and the formation of new chemical structures through photochemical processes .
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenyl)diphenylsulfonium triflate: Similar in structure and used for similar applications.
N-Phenyl-bis(trifluoromethanesulfonimide): Used in organic synthesis for introducing triflate groups.
Uniqueness
[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate is unique due to its specific combination of iodine atoms and the sulfonium group, which imparts distinct photoinitiating properties. Its ability to generate reactive intermediates upon light exposure makes it particularly valuable in applications requiring precise control over chemical reactions.
Properties
Molecular Formula |
C19H13F3I2O3S2 |
|---|---|
Molecular Weight |
664.2 g/mol |
IUPAC Name |
bis(4-iodophenyl)-phenylsulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C18H13I2S.CHF3O3S/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18;2-1(3,4)8(5,6)7/h1-13H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
GKPXSQNPXPMSGD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)I)C3=CC=C(C=C3)I.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


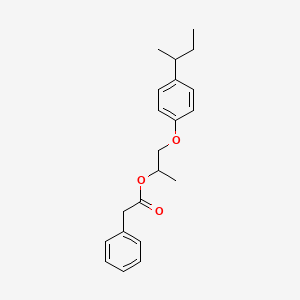
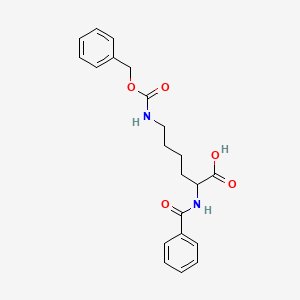
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)

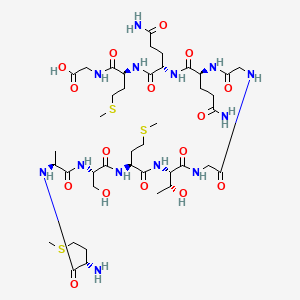
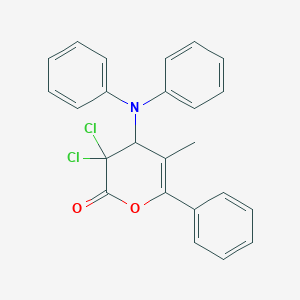
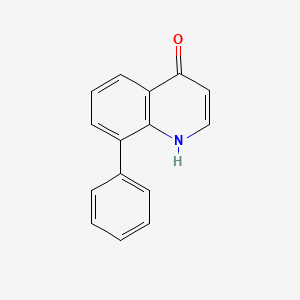
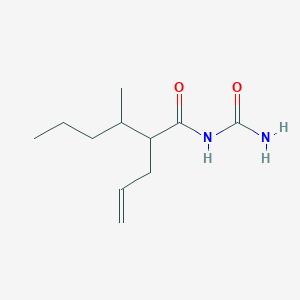
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
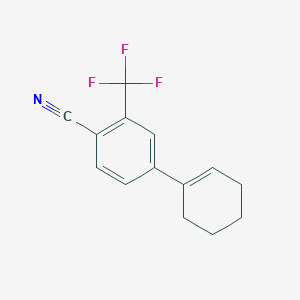

![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
